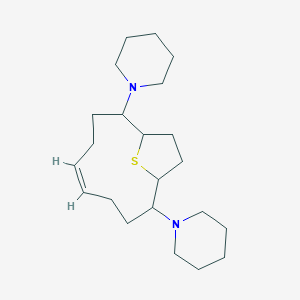
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene, also known as DPTB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is not fully understood. However, it is believed that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene interacts with cellular membranes and disrupts their function. This disruption can lead to cell death and has been observed in various cancer cell lines.
Biochemical and Physiological Effects:
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene can induce apoptosis in cancer cells. Additionally, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to inhibit the growth of various viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in lab experiments is its relatively simple synthesis method. Additionally, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have potent antiviral and anticancer activity. However, one limitation of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is its potential toxicity. Further studies are needed to determine the safety of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in vivo.
Orientations Futures
There are several future directions for research on 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene. One area of interest is the development of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene derivatives with improved efficacy and reduced toxicity. Additionally, the mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene needs to be further elucidated to fully understand its potential applications. Finally, the potential use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in combination with other drugs for the treatment of cancer and viral infections should be investigated.
Conclusion:
In conclusion, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is a heterocyclic compound that has potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. The synthesis method is relatively simple, and 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have potent antiviral and anticancer activity. However, further studies are needed to determine the safety of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in vivo and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene involves the reaction of 1,5-cyclooctadiene with sulfur monochloride in the presence of piperidine. This reaction yields 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene as a white solid in high yield. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been used as a ligand for palladium-catalyzed cross-coupling reactions. In catalysis, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been used as a catalyst for the oxidation of alcohols. In medicinal chemistry, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been investigated for its potential as an antiviral and anticancer agent.
Propriétés
Numéro CAS |
174198-13-1 |
|---|---|
Nom du produit |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene |
Formule moléculaire |
C22H38N2S |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1-[(5Z)-9-piperidin-1-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]piperidine |
InChI |
InChI=1S/C22H38N2S/c1-2-6-12-20(24-17-9-4-10-18-24)22-14-13-21(25-22)19(11-5-1)23-15-7-3-8-16-23/h1-2,19-22H,3-18H2/b2-1- |
Clé InChI |
UJAQOHJCAKZQSY-UPHRSURJSA-N |
SMILES isomérique |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3)N4CCCCC4 |
SMILES canonique |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3)N4CCCCC4 |
Synonymes |
1-[(5Z)-2-(1-piperidyl)-13-thiabicyclo[8.2.1]tridec-5-en-9-yl]piperidi ne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



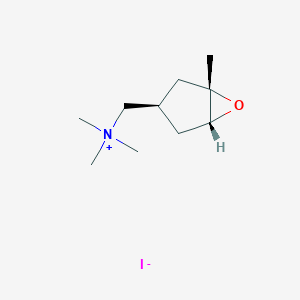
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
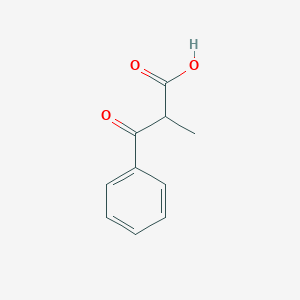
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
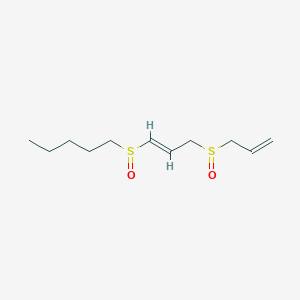
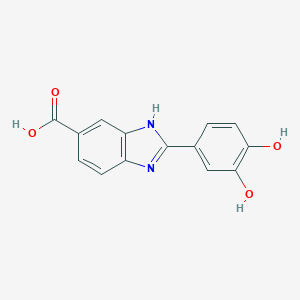
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)

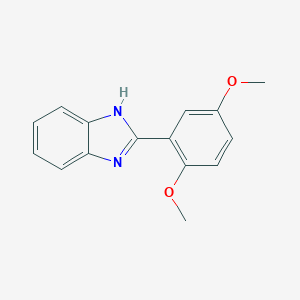
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)